Ethyl 3-bromo-4-ethoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

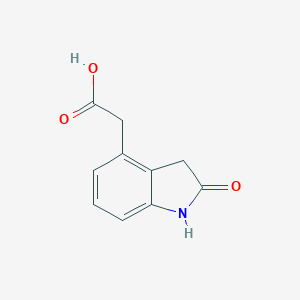

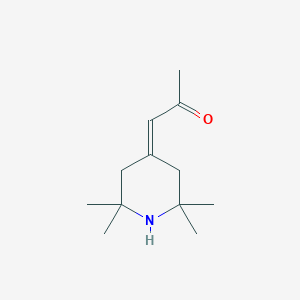

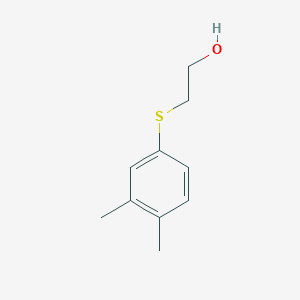

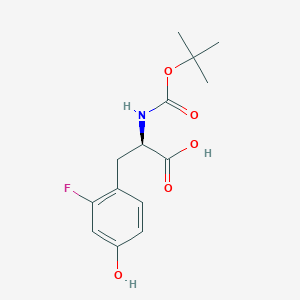

Ethyl 3-bromo-4-ethoxybenzoate is a chemical compound with the CAS Number: 875846-59-6. It has a linear formula of C11H13BrO3 . The compound is stored in a sealed, dry environment at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13BrO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 . This code provides a standardized way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 273.13 .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Ethyl 3-bromo-4-ethoxybenzoate is utilized in the synthesis of complex heterocyclic compounds, such as [1,2,3]Triazolo[1,5-a]quinoline derivatives. These compounds are of interest due to their potential applications in materials science and as pharmacophores in medicinal chemistry. For instance, the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate led to the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, showcasing the role of this compound derivatives in synthesizing nitrogen-containing heterocycles (Pokhodylo & Obushak, 2019).

Catalysis and Green Chemistry

The compound is involved in catalyst-free P-C coupling reactions, highlighting its role in facilitating environmentally friendly chemical processes. For example, halobenzoic acids, including derivatives of this compound, have been shown to undergo P-C coupling reactions with diarylphosphine oxides under microwave irradiation in water, eliminating the need for metal catalysts and thus contributing to greener synthesis routes (Jablonkai & Keglevich, 2015).

Material Science Applications

In material science, this compound derivatives are explored for the development of novel materials. A study on multiwalled carbon nanotubes (MWNTs) functionalized with 4-ethoxybenzoic acid via a Friedel−Crafts reaction demonstrated the potential of such functionalized MWNTs in creating advanced nanocomposites for various applications, including high-performance polymers (Lee et al., 2005).

Antimicrobial Research

Research on the modification of this compound has led to the development of compounds with potential antimicrobial properties. For example, compounds derived from this compound have been evaluated for their ability to inhibit Staphylococcus aureus biofilm formation, showcasing its utility in addressing antibiotic resistance and biofilm-associated infections (Campbell et al., 2020).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s worth noting that brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems .

Biochemical Pathways

Brominated compounds can participate in various reactions such as free radical bromination and nucleophilic substitution .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Propiedades

IUPAC Name |

ethyl 3-bromo-4-ethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYDMAQNGIXRBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OCC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589250 |

Source

|

| Record name | Ethyl 3-bromo-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875846-59-6 |

Source

|

| Record name | Ethyl 3-bromo-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

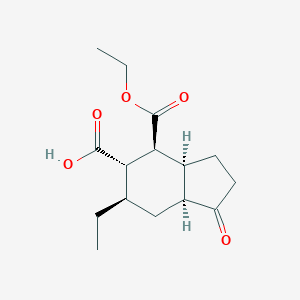

![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone](/img/structure/B177968.png)

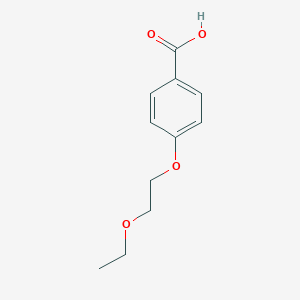

![Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-](/img/structure/B177980.png)